molecular formula C9H12O B3021362 (3-Ethylphenyl)methanol CAS No. 82657-69-0

(3-Ethylphenyl)methanol

Cat. No.: B3021362
CAS No.: 82657-69-0
M. Wt: 136.19 g/mol
InChI Key: JBXKSUUBAYVELX-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)methanol is an organic compound with the molecular formula C9H12O. It is a type of aromatic alcohol where the hydroxyl group is attached to a benzene ring substituted with an ethyl group at the meta position. This compound is known for its applications in organic synthesis and various industrial processes.

Mechanism of Action

Target of Action

(3-Ethylphenyl)methanol is a type of ether compound . Ethers are generally synthesized through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S N 2 reaction . The primary targets of this compound are therefore the alkoxide ions and alkyl halides or tosylates involved in this reaction .

Mode of Action

The mode of action of this compound involves its interaction with its targets through the Williamson ether synthesis . In this process, the alkoxide ion, which is normally prepared by the reaction of an alcohol with a strong base, reacts with a primary alkyl halide or tosylate in an S N 2 reaction . This leads to the formation of the ether compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of ethers . The Williamson ether synthesis, which is the main pathway for the formation of ethers, is affected by the presence of this compound . The downstream effects of this include the production of ethers, which have various applications in the chemical industry .

Pharmacokinetics

They are typically absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of ethers can be influenced by factors such as the route of administration, the dose, and the individual’s metabolic rate .

Result of Action

The result of the action of this compound is the formation of an ether compound . Ethers have a wide range of applications in the chemical industry, including as solvents, intermediates in organic synthesis, and in the production of pharmaceuticals and plastics .

Action Environment

The action of this compound, like other ethers, can be influenced by environmental factors. For instance, the presence of strong bases is necessary for the Williamson ether synthesis . Additionally, the stability and efficacy of ethers can be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-ethylphenyl)methanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agents.

Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of (3-ethylphenyl)methanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

    Oxidation: this compound can be oxidized to (3-ethylphenyl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to (3-ethylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3-ethylphenyl)methyl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed:

    Oxidation: (3-Ethylphenyl)methanal

    Reduction: (3-Ethylphenyl)methane

    Substitution: (3-Ethylphenyl)methyl chloride

Scientific Research Applications

(3-Ethylphenyl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its ability to undergo various chemical transformations.

    Materials Science: It is utilized in the production of polymers and other advanced materials.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive compound.

Comparison with Similar Compounds

    (3-Methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (4-Ethylphenyl)methanol: The ethyl group is at the para position instead of the meta position.

    (2-Ethylphenyl)methanol: The ethyl group is at the ortho position instead of the meta position.

Uniqueness: (3-Ethylphenyl)methanol is unique due to the position of the ethyl group on the benzene ring, which influences its chemical reactivity and physical properties. The meta position provides distinct steric and electronic effects compared to the ortho and para positions, leading to different reaction outcomes and applications.

Properties

IUPAC Name

(3-ethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-8-4-3-5-9(6-8)7-10/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXKSUUBAYVELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968764
Record name (3-Ethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53957-34-9
Record name Benzenemethanol, ar-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Ethylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

n-Butyllithium (34 ml of a 2.5M solution in hexanes) was added to a solution of 1-bromo-3-ethylbenzene (15 g) in tetrahydrofuran (320 ml) at −78° C. After 1 hour N,N-dimethylformamide (15 ml) was added. The mixture was stirred at −78° C. for 1 hour and allowed to warm to room temperature. The mixture was quenched with aqueous ammonium chloride and partitioned between ethyl acetate and water. The organic phase was dried (MgSO4) and evaporated. The residue was dissolved in methanol (250 ml) and treated with sodium borohydride (1.51 g) portionwise. The mixture was stirred at room temperature for 16 hours, quenched with 2M HCl (100 ml) and stirred for 4 hours. The mixture was concentrated under reduced pressure and the residue partitioned between ethyl acetate and 2M HCl. The organic phase was dried (MgSO4), evaporated and the residue purified by chromatography eluting with 5-10% ethyl acetate in isohexane.
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (3.1 mL of 1.0 M solution in THF, 3.1 mmol) was added to a solution of methyl 3-ethylbenzoate (500 mg, 3.05 mmol) in THF (12 mL) at 0° C. After 2 h at 0° C., the reaction was quenched by the addition of saturated aqueous Rochelle's salt (50 mL) and stirred vigorously overnight at room temperature. The reaction mixture was extracted with Et2O (3×100 mL). The combined organic phase was dried (Na2SO4), filtered and concentrated in vacuo to afford (3-ethylphenyl)methanol which was shown to be ˜90% pure by 1H NMR analysis and was taken on without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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